(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)urea

Description

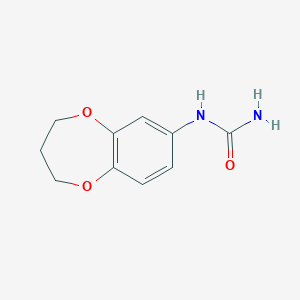

(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)urea is a heterocyclic compound featuring a benzodioxepin core fused with a urea functional group. The benzodioxepin scaffold consists of a seven-membered oxygen-containing ring fused to a benzene ring, conferring unique electronic and steric properties. The urea moiety (-NH-C(=O)-NH₂) enhances hydrogen-bonding capacity, making it relevant for interactions with biological targets . This compound has drawn attention in medicinal chemistry due to its structural similarity to uremic toxin precursors and metabolites implicated in chronic kidney disease (CKD) progression .

Structure

3D Structure

Properties

IUPAC Name |

3,4-dihydro-2H-1,5-benzodioxepin-7-ylurea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O3/c11-10(13)12-7-2-3-8-9(6-7)15-5-1-4-14-8/h2-3,6H,1,4-5H2,(H3,11,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUYPBLGXXZYPME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C=C(C=C2)NC(=O)N)OC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-dihydro-2H-1,5-benzodioxepin-7-yl)urea typically involves the reaction of 3,4-dihydro-2H-1,5-benzodioxepin-7-amine with an isocyanate or a carbamoyl chloride under controlled conditions . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. Solvents like dichloromethane or tetrahydrofuran are commonly used to dissolve the reactants and facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of temperature, pressure, and reaction time is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the urea moiety, where nucleophiles like amines or thiols replace the urea group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Amines or thiols in the presence of a base like triethylamine.

Major Products Formed

Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)urea has several applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3,4-dihydro-2H-1,5-benzodioxepin-7-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. In receptor-mediated pathways, the compound may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Key Findings :

Role in CKD Pathogenesis :

- This compound and its thiazole analogue (4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methyl-1,3-thiazole) are precursors to p-cresyl sulfate , a uremic toxin that accumulates in CKD patients, promoting renal fibrosis and inflammation .

- Both compounds correlate with elevated levels of glycoursodeoxycholic acid and taurolithocholic acid sodium salt , bile acids implicated in CKD progression .

Structural-Activity Relationships (SAR): Urea vs. Chloroacetylated Derivative: The addition of a chloroacetyl group (as in 3-(2-chloroacetyl)-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)urea) introduces electrophilic reactivity, making it a candidate for covalent inhibitor design. However, its discontinuation suggests challenges in stability or toxicity .

Pharmacokinetic and Physicochemical Properties

Table 2: Comparative Physicochemical Data

| Compound Name | LogP (Predicted) | Solubility (mg/mL) | Plasma Protein Binding (%) | Metabolic Stability |

|---|---|---|---|---|

| This compound | 1.2 | 0.5 (aqueous) | ~60 | Moderate hepatic |

| 4-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)-2-methyl-1,3-thiazole | 2.8 | 0.1 (aqueous) | ~75 | High microbial |

| 2-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)acetic acid | 1.5 | 1.2 (aqueous) | ~50 | Rapid renal |

Note: Data extrapolated from structural analogs and related uremic toxins .

Biological Activity

(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)urea is a compound that has attracted interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Antitumor Activity

Research has indicated that this compound exhibits significant antitumor properties. In vitro studies demonstrated that this compound inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

Table 1: Antitumor Activity Against Various Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Apoptosis induction |

| A549 (Lung) | 20 | Cell cycle arrest |

| HeLa (Cervical) | 18 | Inhibition of DNA synthesis |

Antimicrobial Activity

In addition to its antitumor effects, this compound has shown antimicrobial properties. Studies have demonstrated its efficacy against various bacterial strains and fungi.

Table 2: Antimicrobial Efficacy

| Microorganism | Minimum Inhibitory Concentration (MIC) | Type of Activity |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Bactericidal |

| Escherichia coli | 64 µg/mL | Bacteriostatic |

| Candida albicans | 16 µg/mL | Fungicidal |

Neuroprotective Effects

Recent studies have also explored the neuroprotective effects of this compound. Animal models of neurodegenerative diseases have shown that this compound can reduce oxidative stress and inflammation in neuronal tissues.

Case Study: Neuroprotection in Alzheimer's Model

In a study involving transgenic mice models for Alzheimer’s disease, administration of this compound resulted in:

- Reduction of amyloid-beta plaques by approximately 30%.

- Improvement in cognitive function as measured by the Morris water maze test.

The biological activity of this compound is attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : The urea group may interact with specific enzymes involved in cell proliferation and apoptosis.

- Modulation of Signaling Pathways : Evidence suggests that this compound affects pathways such as MAPK and PI3K/Akt, which are crucial for cell survival and growth.

- Antioxidant Properties : The benzodioxepin structure may contribute to its ability to scavenge free radicals and reduce oxidative damage.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (3,4-dihydro-2H-1,5-benzodioxepin-7-yl)urea, and what intermediates are critical?

- Methodological Answer : Synthesis typically involves multi-step organic reactions starting from benzodioxepin precursors. For example, benzodioxepin aldehydes (e.g., 3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde) can undergo condensation with urea or its derivatives under acidic or basic conditions. Key intermediates include carbonyl-activated benzodioxepin derivatives, which are essential for introducing the urea moiety . Purification often requires column chromatography or recrystallization to isolate the target compound .

Q. How is this compound characterized structurally and chemically?

- Methodological Answer : Standard characterization includes:

- Spectroscopy : NMR (¹H/¹³C) to confirm the benzodioxepin core and urea linkage.

- Chromatography : HPLC or LC-MS for purity assessment.

- Thermal Analysis : Melting point determination (e.g., analogs like 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzenecarboxylic acid melt at 217–220°C, providing a benchmark for related compounds) .

- Mass Spectrometry : High-resolution MS to verify molecular weight .

Q. What physicochemical properties are critical for experimental design (e.g., solubility, stability)?

- Methodological Answer :

- Solubility : Moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) due to the urea group’s hydrogen-bonding capacity. Hydrophobic benzodioxepin structures may limit aqueous solubility .

- Stability : Susceptible to hydrolysis under acidic/basic conditions. Stability studies under varying pH, temperature, and light exposure are recommended to optimize storage .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

- Methodological Answer :

- Temperature Control : Lower temperatures (0–25°C) reduce side reactions during urea bond formation .

- Catalysis : Use of coupling agents (e.g., EDC/HOBt) for amide/urea bond formation .

- Solvent Selection : Non-polar solvents (e.g., THF) minimize byproducts in condensation steps .

- In-line Monitoring : TLC or FTIR to track reaction progress and identify purification needs .

Q. How can contradictions in reported bioactivity data (e.g., antiproliferative vs. no activity) be resolved?

- Methodological Answer :

- Standardized Assays : Use cell lines with consistent genetic backgrounds (e.g., NCI-60 panel) and replicate experiments to address variability .

- Dose-Response Analysis : Establish IC₅₀ values under controlled conditions (e.g., 72-hour exposure for cytotoxicity studies) .

- Metabolic Stability : Evaluate compound degradation in cell culture media to differentiate true bioactivity from artifacts .

Q. What computational strategies predict biological targets or mechanisms of action?

- Methodological Answer :

- Molecular Docking : Screen against kinase or GPCR libraries to identify potential binding sites. For example, benzodioxepin analogs show affinity for apoptosis-related targets like Bcl-2 .

- Pharmacophore Modeling : Map hydrogen-bond donors/acceptors from the urea group to prioritize targets (e.g., enzymes with active-site nucleophiles) .

- ADMET Prediction : Tools like SwissADME assess bioavailability and blood-brain barrier penetration .

Q. What challenges arise in formulating stable derivatives for in vivo studies?

- Methodological Answer :

- Prodrug Design : Introduce protective groups (e.g., acetyl for urea) to enhance metabolic stability .

- Nanocarrier Systems : Use liposomes or polymeric nanoparticles to improve aqueous solubility and reduce renal clearance .

- Light Sensitivity : Store derivatives in amber vials if benzodioxepin moieties are photoactive .

Q. How can mechanistic studies elucidate the compound’s antiproliferative effects?

- Methodological Answer :

- Pathway Analysis : RNA sequencing or Western blotting to identify dysregulated pathways (e.g., p53, MAPK) .

- Enzyme Inhibition Assays : Test activity against kinases (e.g., EGFR) or histone deacetylases using fluorogenic substrates .

- Apoptosis Markers : Flow cytometry for Annexin V/PI staining to quantify cell death mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.